L-Fuconate

L-fuconate dehydratase enzyme kinetics substrate specificity

L-Fuconate (CHEBI:21291; 6-deoxy-L-galactonate) is the conjugate base of L-fuconic acid, a six-carbon sugar acid (C₆H₁₁O₆⁻, MW 179.15 g/mol) bearing the stereochemical configuration (2S,3R,4R,5S). It occupies the central hydrolysis product position in the non-phosphorylated L-fucose degradation pathway—formed by L-fucono-1,5-lactonase-mediated hydrolysis of L-fucono-1,5-lactone, and serving as the substrate for L-fuconate dehydratase (EC 4.2.1.68) to yield 2-keto-3-deoxy-L-fuconate.

Molecular Formula C6H11O6-
Molecular Weight 179.15 g/mol
Cat. No. B1240272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Fuconate
Molecular FormulaC6H11O6-
Molecular Weight179.15 g/mol
Structural Identifiers
SMILESCC(C(C(C(C(=O)[O-])O)O)O)O
InChIInChI=1S/C6H12O6/c1-2(7)3(8)4(9)5(10)6(11)12/h2-5,7-10H,1H3,(H,11,12)/p-1/t2-,3+,4+,5-/m0/s1
InChIKeyNBFWIISVIFCMDK-RSJOWCBRSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Fuconate for Research Procurement: A 6-Deoxy-L-Galactonate Intermediate in the Non-Phosphorylated L-Fucose Catabolic Pathway


L-Fuconate (CHEBI:21291; 6-deoxy-L-galactonate) is the conjugate base of L-fuconic acid, a six-carbon sugar acid (C₆H₁₁O₆⁻, MW 179.15 g/mol) bearing the stereochemical configuration (2S,3R,4R,5S) [1]. It occupies the central hydrolysis product position in the non-phosphorylated L-fucose degradation pathway—formed by L-fucono-1,5-lactonase-mediated hydrolysis of L-fucono-1,5-lactone, and serving as the substrate for L-fuconate dehydratase (EC 4.2.1.68) to yield 2-keto-3-deoxy-L-fuconate [2]. This pathway is distinct from the phosphorylated L-fucose route employed by Escherichia coli and operates in diverse bacteria, fungi, and mammalian liver [3]. L-Fuconate is commercially available as the free acid or sodium/potassium salt, typically synthesized via chemical oxidation of L-fucose .

Substrate for L-fuconate dehydratase (EC 4.2.1.68)
Non-phosphorylated L-fucose catabolic pathway studies
Stereochemically defined (2S,3R,4R,5S) isomer
Available as free acid or sodium/potassium salt

Why L-Fuconate Cannot Be Replaced by D-Fuconate, D-Arabinonate, or Other Sugar Acids in Enzymatic and Metabolic Studies


Despite sharing the same elemental composition (C₆H₁₁O₆⁻) with several sugar acid analogs, L-fuconate exhibits stereochemical specificity that renders close structural mimics either completely inactive or kinetically disfavored as substrates. D-Fuconate—the enantiomeric form differing only in configuration at all four chiral centers—shows zero detectable activity with L-fuconate dehydratases from Xanthomonas campestris, pork liver, and Paraburkholderia mimosarum [1]. Even among diastereomers that retain activity, D-arabinonate and L-galactonate display 8-fold to 15-fold lower turnover with bacterial dehydratases and substantially higher Km values [2]. At the inhibitor level, the enolase superfamily active-site probe tartronate reveals an 18-fold binding discrimination between L-fuconate and its dehydratase target versus only 2-fold discrimination in the homologous mandelate racemase system [3]. These quantitative selectivity gaps mean that substituting L-fuconate with a cheaper or more readily available sugar acid analog will produce either false negatives (no activity) or grossly distorted kinetic parameters, compromising the validity of any structure–activity or pathway-mapping study.

D-Fuconate (enantiomer)
Yields no detectable activity with L-fuconate dehydratases; serves only as a negative control, not a substitute.
D-Arabinonate (diastereomer)
Retains partial activity but introduces substantially distorted kinetic parameters (higher Km, lower kcat).
L-Galactonate (analog)
Poor substrate with markedly reduced turnover; not suitable for accurate kinetic profiling or pathway mapping.

Quantitative Differentiation Evidence for L-Fuconate Against Closest Analogs: Kinetic, Stereochemical, and Inhibitor-Level Comparisons


Xanthomonas campestris FucD: L-Fuconate Displays 6.4-Fold Lower Km and 6.3-Fold Higher kcat Than D-Arabinonate; D-Fuconate Yields No Detectable Turnover

The L-fuconate dehydratase (FucD) from Xanthomonas campestris pv. campestris str. ATCC 33913 exhibits striking kinetic discrimination among sugar acid substrates. Under identical conditions (25°C, pH 7.5), L-fuconate shows a Km of 0.33 mM and kcat of 15 s⁻¹, whereas D-arabinonate yields a 6.4-fold higher Km (2.1 mM) and a 6.3-fold lower kcat (2.4 s⁻¹) [1]. L-Galactonate is an even poorer substrate with Km = 6.2 mM (18.8-fold higher than L-fuconate) and kcat = 0.9 s⁻¹ (16.7-fold lower) [1]. Most critically, D-fuconate—the enantiomer of L-fuconate—produces no detectable catalytic activity whatsoever in this system [2]. These data were confirmed by both the original 2006 biochemical characterization and subsequent structural studies (PDB: 2HXT, 2HXU) [3].

XcFucD Kinetics
Head-to-head
L-Fuconate: Km 0.33 mM, kcat 15 s⁻¹
D-Arabinonate: Km 2.1 mM, kcat 2.4 s⁻¹
D-Fuconate: no activity
L-Fuconate is the kinetically preferred substrate for XcFucD
Reported at 25°C, pH 7.5; purified recombinant FucD
L-fuconate dehydratase enzyme kinetics substrate specificity Xanthomonas campestris enolase superfamily

PmFucD Heterodimer Inverts Substrate Preference: 4.8-Fold Higher kcat/Km for L-Fuconate Over D-Arabinonate Versus 30-Fold Lower in Homomeric Homologs

The recently characterized PmFucD from Paraburkholderia mimosarum (Watanabe, 2024) possesses a unique heterodimeric architecture consisting of small (~21 kDa) and large (~48 kDa) subunits—unlike all previously characterized homomeric L-fuconate/D-altronate dehydratases [1]. This structural divergence produces a functional inversion of substrate preference. PmFucD exhibits a kcat/Km of 106 min⁻¹·mM⁻¹ for L-fuconate, which is 4.8-fold higher than for D-arabinonate (21.9 min⁻¹·mM⁻¹), 6.1-fold higher than for D-altronate (17.4 min⁻¹·mM⁻¹), and 128-fold higher than for L-xylonate (0.826 min⁻¹·mM⁻¹) [1]. Critically, this selectivity profile is reversed relative to the homomeric homologs HhAraD and AaAltD/FucD, for which kcat/Km for L-fuconate is 30-fold and 15-fold lower, respectively, than for D-arabinonate (their best substrate) [1]. The very low Km of PmFucD for L-fuconate (0.0472 mM)—roughly 30-fold lower than its Km for D-arabinonate (1.45 mM)—further underscores the exquisite binding complementarity [1].

PmFucD Efficiency
Head-to-head
kcat/Km = 106 min⁻¹·mM⁻¹
Reported catalytic efficiency for L-fuconate with heterodimeric FucD
4.8-fold higher than D-arabinonate; 30°C
heterodimeric dehydratase Paraburkholderia mimosarum catalytic efficiency UxaA/GarD protein family non-phosphorylated fucose pathway

Enantiomeric Stringency: D-Fuconate Is a Null Substrate Across Bacterial and Mammalian L-Fuconate Dehydratases

The enantiomeric discrimination against D-fuconate (the mirror-image (2R,3S,4S,5R) isomer) is absolute and conserved across evolutionarily distant L-fuconate dehydratases. Xanthomonas campestris FucD shows no detectable catalytic activity with D-fuconate in a library screen of acid sugars [1]. Similarly, the pork liver L-fuconate hydro-lyase—a mammalian ortholog—is completely inactive toward D-fuconate, as documented in the foundational 1972 characterization (Km for L-fuconate = 1.0 mM; D-fuconate: no activity) [2]. This null-activity phenotype extends to the fungal enzyme from Pullularia pullulans (Aureobasidium pullulans), establishing D-fuconate exclusion as a conserved mechanistic feature rather than a species-specific idiosyncrasy [3]. In contrast, D-arabinonate—while structurally related—retains partial activity (Km = 1.3 mM in pork liver; 8-fold lower activity in XcFucD), making it a confounding variable rather than a true negative control [2].

Enantiomeric Stringency
Head-to-head
D-Fuconate inactive across XcFucD, pork liver, P. pullulans
D-Fuconate is the universal negative control for FucD enzymes
Conserved across bacterial and mammalian orthologs
stereochemical selectivity D-fuconate discrimination enzyme enantioselectivity substrate fidelity sugar acid chirality

Tartronate Inhibition Discriminates FucD from Mandelate Racemase: 18-Fold Weaker Binding Relative to L-Fuconate Versus Only 2-Fold in the MR System

Despite near-indistinguishable active-site architectures at the structural level between mandelate racemase (MR) and L-fuconate dehydratase (FucD)—both members of the MR subgroup of the enolase superfamily—small-molecule probes reveal functionally meaningful differences in the enolization apparatus. Tartronate acts as a linear mixed-type inhibitor of XcFucD with Ki = 8.4 ± 0.7 mM and αKi = 63 ± 11 mM, binding 18-fold weaker than the natural substrate L-fuconate [1]. By contrast, tartronate binds MR only approximately 2-fold weaker than its substrate mandelate [1]. The irreversible inactivator 3-hydroxypyruvate (3-HP) reveals an even larger divergence: it inactivates FucD with kinact/KI = 0.018 ± 0.002 M⁻¹ s⁻¹, which is approximately 460-fold less efficient than its inactivation of MR [1]. These differential responses cannot be predicted from sequence or structural alignment alone and require direct biochemical interrogation with authentic L-fuconate as the reference substrate [2].

Tartronate Inhibition
Head-to-head
Ki = 8.4 ± 0.7 mM
Reported mixed-type inhibition of XcFucD by tartronate
18-fold weaker binding than L-fuconate; CD assay, 25°C
active-site probe enolase superfamily mechanism-based inhibitor tartronate mandelate racemase subgroup

Validated Research and Industrial Application Scenarios for L-Fuconate Based on Quantitative Differentiation Evidence


Kinetic Characterization and Functional Annotation of Novel L-Fuconate Dehydratases (EC 4.2.1.68) from Microbial or Eukaryotic Sources

Researchers engaged in genome-to-function annotation of sugar acid dehydratases—particularly within the UxaA/GarD (COG2721) or enolase superfamily—require authentic L-fuconate as the canonical substrate for determining true kinetic parameters (Km, kcat, kcat/Km). The 4.8-fold catalytic efficiency advantage of PmFucD for L-fuconate over D-arabinonate [1], and the inversion of this preference relative to homomeric homologs HhAraD and AaAltD/FucD [1], means that only L-fuconate can differentiate heterodimeric from homomeric dehydratase subfamilies. Substituting D-arabinonate would misclassify a heterodimeric FucD as a D-arabinonate dehydratase. This scenario directly leverages the Evidence_Item on PmFucD substrate specificity inversion.

Negative-Control Experimental Design Using D-Fuconate Versus D-Arabinonate for FucD Enzyme Assays

In any L-fucose catabolic pathway study involving L-fuconate dehydratase activity measurements, D-fuconate is the only scientifically valid negative-control substrate. As documented across Xanthomonas campestris FucD, pork liver hydro-lyase, and Pullularia pullulans enzyme systems, D-fuconate yields zero detectable turnover [1]; D-arabinonate, by contrast, retains substantial activity (Km = 1.3–2.1 mM depending on enzyme source) [1]. Researchers must procure both L-fuconate (as the active substrate) and D-fuconate (as the negative control) to establish baseline activity and confirm enantiomeric fidelity of their assay system. This scenario is directly derived from the enantiomeric stringency Evidence_Item.

Active-Site Probing and Inhibitor Discovery Campaigns Targeting the Enolase Superfamily MR Subgroup

Structure-based drug design or chemical biology efforts targeting enolase superfamily members require authentic L-fuconate to calibrate inhibitor binding assays. The tartronate inhibition study demonstrates that even when FucD and mandelate racemase share nearly superimposable active-site architectures, inhibitor discrimination differs by 9-fold (18-fold vs. 2-fold) [1]. Any inhibitor screening campaign must use L-fuconate—not a surrogate substrate—as the competitive binding reference, because the quantitative relationship between substrate affinity and inhibitor binding cannot be extrapolated across MR-subgroup members. This scenario is drawn directly from the tartronate Evidence_Item.

Synthesis of Downstream Metabolites and Stable-Isotope-Labeled Pathway Intermediates

L-Fuconate serves as the direct enzymatic precursor for the synthesis of 2-keto-3-deoxy-L-fuconate (L-KDF), 2,4-diketo-3-deoxy-L-fuconate (L-2,4-DKDF), and ultimately pyruvate and L-lactate via the non-phosphorylated L-fucose pathway [1]. The commercial availability of L-fuconic acid sodium salt synthesized via hypochlorite oxidation of L-fucose provides a practical entry point for preparative-scale enzymatic conversion to these downstream intermediates, which are not commercially available. The low Km (0.0472 mM for PmFucD) [1] ensures efficient conversion at modest substrate concentrations, a practical advantage for in vitro biosynthesis workflows.

Application
Selection Property
Validation Focus
Kinetic profiling of novel FucD enzymes
Substrate specificity / catalytic efficiency
Verify kinetic parameters with authentic L-fuconate
Negative-control design for FucD assays
Enantiomeric fidelity
Confirm zero-activity negative control with D-fuconate
Active-site probing (enolase superfamily)
Inhibitor binding reference
Calibrate inhibitor Ki against L-fuconate
Synthesis of downstream pathway metabolites
Enzymatic precursor
Convert to 2-keto-3-deoxy-L-fuconate in vitro
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